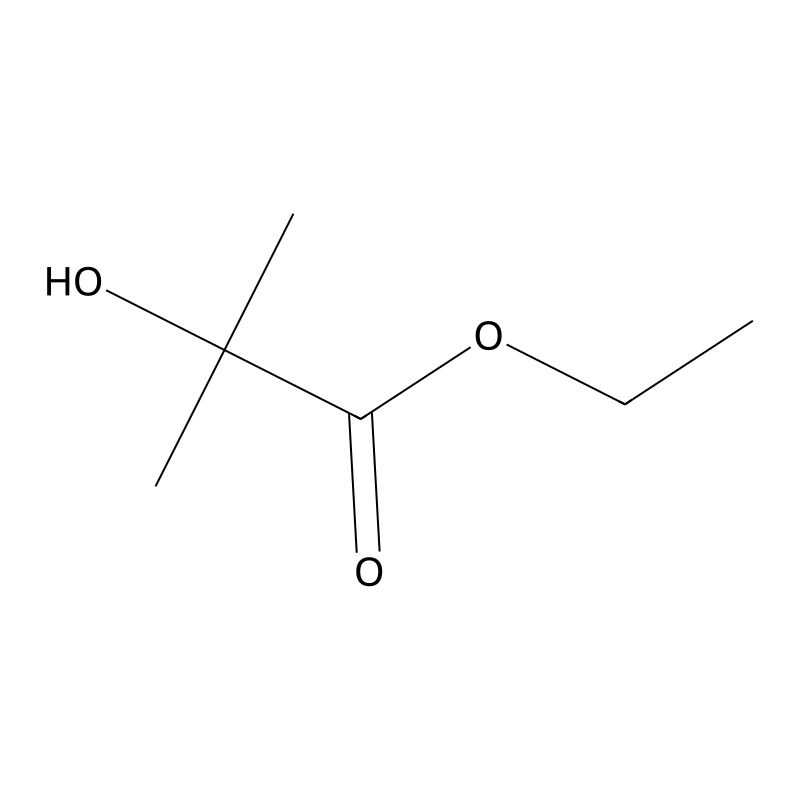Ethyl 2-hydroxyisobutyrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Internal Standard in Chromatography:
Ethyl 2-hydroxyisobutyrate serves as a reliable internal standard in gas chromatography (GC) for quantifying medium-chain-length bacterial poly(3-hydroxyalkanoate) (PHA) [1]. An internal standard is a known substance added to a sample before analysis to aid in the quantification of the target analyte. It helps account for variations in instrumental response and sample preparation, leading to more accurate and precise measurements [1].
Source
[1] Y. Song et al., "Quantification of medium-chain-length bacterial poly(3-hydroxyalkanoate) by gas chromatography," Journal of Chromatography A, vol. 1046, no. 1-2, pp. 147-153, 2004.
Ethyl 2-hydroxyisobutyrate is an organic compound with the molecular formula C₆H₁₂O₃ and a molecular weight of 132.16 g/mol. It is classified as an ester, specifically the ethyl ester of 2-hydroxyisobutyric acid. This compound appears as a colorless to nearly colorless liquid and is known for its pleasant odor. Ethyl 2-hydroxyisobutyrate is often used in various chemical applications due to its unique properties, including its solubility in organic solvents and moderate volatility .
Currently, there's no documented information on a specific mechanism of action for ethyl 2-hydroxyisobutyrate in biological systems.
- Esterification: It can be synthesized through the esterification reaction between 2-hydroxyisobutyric acid and ethanol, typically catalyzed by an acid catalyst such as sulfuric acid. The reaction can be represented as follows:
- Transesterification: Ethyl 2-hydroxyisobutyrate can also participate in transesterification reactions, where it reacts with another alcohol to form a different ester and alcohol .
- Hydrolysis: In the presence of water and an acid or base, ethyl 2-hydroxyisobutyrate can hydrolyze back into its constituent acids and alcohols:
Research indicates that ethyl 2-hydroxyisobutyrate exhibits various biological activities. It has been studied for its potential anti-inflammatory properties and effects on metabolic processes. Some studies suggest that it may play a role in modulating cellular pathways related to inflammation and metabolism . Additionally, it has been noted for its safety profile, although it is classified as a flammable substance that can cause skin and eye irritation upon contact .
Ethyl 2-hydroxyisobutyrate can be synthesized through several methods:
- Conventional Esterification: The most common method involves heating a mixture of 2-hydroxyisobutyric acid and ethanol with sulfuric acid as a catalyst. This process typically yields high purity levels of the ester .
- Transesterification: This method involves the reaction of methyl 2-hydroxyisobutyrate with ethanol, often facilitated by catalysts such as titanium compounds or other Lewis acids .
- Self-Catalyzed Esterification: Recent studies have explored self-catalyzed methods where the carboxylic acid itself facilitates the esterification process without additional catalysts, offering a potentially more sustainable approach to synthesis .
Ethyl 2-hydroxyisobutyrate has several applications across various industries:
- Solvent: Due to its solvent properties, it is utilized in formulations for paints, coatings, and adhesives.
- Flavoring Agent: Its pleasant odor makes it suitable as a flavoring agent in food products.
- Chemical Intermediate: It serves as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
Several compounds share structural similarities with ethyl 2-hydroxyisobutyrate. Here are some notable examples:
Uniqueness of Ethyl 2-Hydroxyisobutyrate
Ethyl 2-hydroxyisobutyrate stands out due to its balance between hydrophilicity and lipophilicity, making it versatile for both aqueous and organic applications. Its moderate volatility allows it to serve effectively as a solvent while also being suitable for flavoring applications without overpowering other components.
XLogP3
Boiling Point
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (89.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








